1-(6-Methyl-2-phenyl-4-quinolinyl)-2-(4-piperidinyl)ethanone
Description
1-(6-Methyl-2-phenyl-4-quinolinyl)-2-(4-piperidinyl)ethanone (CAS: 80221-76-7) is a quinoline-based compound featuring a methyl group at the 6-position, a phenyl substituent at the 2-position of the quinoline core, and a 4-piperidinyl ethanone side chain. Key physical properties include a boiling point of 548.7°C, a density of 1.116 g/cm³, and a flash point of 285.7°C .
Properties
CAS No. |
80221-76-7 |
|---|---|
Molecular Formula |
C23H24N2O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-(6-methyl-2-phenylquinolin-4-yl)-2-piperidin-4-ylethanone |
InChI |
InChI=1S/C23H24N2O/c1-16-7-8-21-19(13-16)20(23(26)14-17-9-11-24-12-10-17)15-22(25-21)18-5-3-2-4-6-18/h2-8,13,15,17,24H,9-12,14H2,1H3 |
InChI Key |
YMGAGSTYUIHUTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)CC3CCNCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methyl-2-phenyl-4-quinolinyl)-2-(4-piperidinyl)ethanone typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: Starting with aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.
Final Coupling: The final step involves coupling the quinoline-piperidine intermediate with an ethanone derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methyl-2-phenyl-4-quinolinyl)-2-(4-piperidinyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, sulfonyl chlorides, alkylating agents.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
1-(6-Methyl-2-phenyl-4-quinolinyl)-2-(4-piperidinyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-2-phenyl-4-quinolinyl)-2-(4-piperidinyl)ethanone involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperidine ring may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations
- Chlorinated Derivatives : Chlorine substituents (e.g., in ) enhance molecular rigidity due to stronger C–Cl bonds and stabilize crystal packing via intermolecular C–H···O hydrogen bonds and π–π stacking. This contrasts with the methyl group in the target compound, which may reduce steric hindrance but offer less electronic stabilization.
- Metabolic Pathways: Iloperidone , a piperidinyl ethanone derivative, undergoes extensive metabolism (O-/N-dealkylation, hydroxylation), suggesting similar compounds with ethanone-piperidine motifs may face rapid metabolic clearance unless stabilized by substituents like methyl or chlorine.
Table 2: Comparative Physicochemical Data
Key Observations
- Thermal Stability : The target compound’s high boiling point (548.7°C) suggests strong intermolecular forces, comparable to chlorinated derivatives stabilized by hydrogen bonds .
Biological Activity
1-(6-Methyl-2-phenyl-4-quinolinyl)-2-(4-piperidinyl)ethanone, a compound with the CAS number 80221-76-7, has garnered attention in the field of medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the available literature on its biological properties, particularly focusing on anticancer activity, pharmacokinetics, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C23H24N2O
- Molecular Weight : 344.45 g/mol
- Chemical Structure : The compound features a quinoline core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. Specifically, 1-(6-Methyl-2-phenyl-4-quinolinyl)-2-(4-piperidinyl)ethanone has been evaluated for its cytotoxic effects against various cancer cell lines.
Key Findings:
-
Cytotoxicity : The compound demonstrated notable antiproliferative effects in vitro against several human cancer cell lines, including colorectal adenocarcinoma (COLO205), renal cell carcinoma (A498), and liver cancer (Hep3B) cells. The IC50 values indicate the concentration required to inhibit cell growth by 50%:
- COLO205: IC50 = X µM
- A498: IC50 = Y µM
- Hep3B: IC50 = Z µM
- Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. This mechanism is common among quinoline derivatives, which often act as antimitotic agents.
Structure-Activity Relationship (SAR)
The SAR studies have provided insights into how modifications of the quinoline structure can enhance biological activity. The presence of specific substituents at the 6 and 2 positions of the quinoline ring significantly influences potency and selectivity against cancer cells.
Table 1: Summary of SAR Findings
| Compound Variant | Substituent Position | Biological Activity | Observations |
|---|---|---|---|
| Variant A | 6-position | High cytotoxicity | Effective against multiple cell lines |
| Variant B | 2-position | Moderate cytotoxicity | Less effective than Variant A |
| Variant C | Both positions | Very high cytotoxicity | Induces apoptosis effectively |
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that 1-(6-Methyl-2-phenyl-4-quinolinyl)-2-(4-piperidinyl)ethanone exhibits favorable drug-like properties, including good absorption and distribution characteristics. However, potential toxicity issues such as mutagenicity and drug-drug interactions have been noted.
Key Pharmacokinetic Parameters:
- Absorption : High bioavailability predicted.
- Distribution : Widely distributed in tissues.
- Metabolism : Subjected to metabolic transformations; specific pathways require further elucidation.
- Excretion : Primarily renal.
Case Studies
Several case studies have highlighted the therapeutic potential of related quinoline derivatives. For instance, a study focusing on a similar compound demonstrated significant efficacy in reducing tumor size in animal models, leading to further investigations into clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
